2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide

Androgen Receptor Prostate Cancer Site-Specific Inhibitor

Eliminate SAR ambiguity in AR signaling studies. Non-fluorinated indole-3-acetamide analogs cannot replicate the unique pharmacological profile of this 2-fluoro benzamide derivative. - Selective AR BF3 probe: IC₅₀ = 50 µM (BF3) vs. >50 µM (AF2). - HDAC negative control: 2-5× reduced antiproliferative activity vs. non-fluorinated analogs. - Apoptosis inducer: ~5-fold increase at 10 µM via Bcl-2 downregulation. Supplied with CoA; global shipping available.

Molecular Formula C23H18FN3O2
Molecular Weight 387.414
CAS No. 1203154-35-1
Cat. No. B2608958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide
CAS1203154-35-1
Molecular FormulaC23H18FN3O2
Molecular Weight387.414
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29)
InChIKeyFNLZQDKSRDUIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide – Core Identity and Comparator Context


2-Fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide (CAS 1203154-35-1) is a synthetic indole-3-acetamide derivative within the broader class of benzamide-based bioactive molecules [1]. Its structure features a 2-fluorobenzamide moiety linked via an N-phenyl-acetamido bridge to an unsubstituted 1H-indole ring. This compound has been identified in medicinal chemistry programs targeting human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂) [2], and later interrogated for activity against the androgen receptor (AR) Binding Function 3 (BF3) site, where it demonstrated an IC₅₀ of 50 µM [3]. Related structural analogs with methyl, benzyl, or unsubstituted benzamide rings have shown divergent activity profiles in HDAC inhibition and cell-based assays, establishing this fluorinated congener as a chemically distinct and functionally non-substitutable tool for structure-activity relationship (SAR) studies [4].

AR BF3 site-binding assay context
Chemotype-specific fluorine SAR tool
Dual-mechanism cellular activity (apoptosis & PLA2)

Structural Determinants Preventing Generic Substitution


Simple substitution with closely related indole-3-acetamides (e.g., 2-methyl or N-benzyl analogs) is not viable for replicating the specific pharmacological profile of CAS 1203154-35-1. The 2-fluoro substituent on the terminal benzamide ring is not functionally inert; SAR studies on homologous benzamide HDAC inhibitors demonstrate that the introduction of a fluoro group at this position consistently reduces antiproliferative activity across multiple cancer cell lines, whereas the same modification in pyrimidine-based scaffolds is neutral [1]. This indicates a scaffold-dependent electronic and steric effect that is unique to the 2-aminophenylbenzamide architecture. Consequently, the presence of fluorine creates a distinct activity cliff relative to the non-fluorinated or 2-methyl analogs, which cannot be predicted by mere scaffold similarity, making the procurement of this specific fluorinated compound essential for reproducing published results or performing accurate comparator studies [2].

2-Fluoro substitution creates a distinct activity cliff; antiproliferative profile may not transfer to non-fluorinated or 2-methyl analogs.
Scaffold-dependent electronic and steric effects make functional replication unpredictable; direct replacement not supported without validation.
Fluorine modulation is chemotype-specific; pyrimidine-based analogs lack the same SAR trend, limiting cross-scaffold inference.

Quantitative Differentiation Evidence


AR BF3 Site-Specific Binding vs. AF2 Interaction

The compound demonstrates a marked preference for the androgen receptor (AR) Binding Function 3 (BF3) site over the Activation Function 2 (AF2) site. In a competitive displacement assay using LNCaP cells, 1203154-35-1 inhibited transcriptional activity at the BF3 site with an IC₅₀ of 5.00 x 10⁴ nM (50 µM) [1]. In contrast, displacement of a fluorescently labeled SRC2-3 peptide from the AF2 site in an E. coli-expressed AR system showed no measurable inhibition (IC₅₀ > 5.00 x 10⁴ nM) at the same concentration range [1]. This profile contrasts with classical antiandrogens like enzalutamide, which target the AF2 ligand-binding domain.

AR BF3 vs AF2
Cross-study comparable
BF3 IC₅₀ = 50 µM
AF2 IC₅₀ > 50 µM
Intradomain selectivity context; distinct from AF2-targeting antiandrogens
LNCaP cells (BF3); E. coli AR AF2 domain assay
Androgen Receptor Prostate Cancer Site-Specific Inhibitor

Fluorine-Induced Activity Modulation in HDAC Inhibitor Scaffolds

In a systematic SAR study of benzamide-based HDAC inhibitors, the introduction of a 2-fluoro substituent on the terminal benzamide ring (as in compound 4i, a direct structural analog of 1203154-35-1) resulted in a statistically significant decrease in antiproliferative activity against a panel of three human cancer cell lines (HeLa, A549, MCF-7) compared to the non-fluorinated parent scaffold [1]. The fluorinated compound 4i exhibited GI₅₀ values that were 2- to 5-fold higher than the corresponding unsubstituted analog, indicating a negative contribution of fluorine to cellular potency in this specific chemotype. Notably, this effect was not observed when the same fluorine modification was applied to a pyrimidine-based core, underscoring the chemotype-specific nature of the fluorine effect [1].

Fluorine SAR
Class-level inference
~2- to 5-fold reduction in antiproliferative GI₅₀
Chemotype-specific negative activity driver; not predictive across scaffolds
HeLa, A549, MCF-7 cancer cell lines; 72h MTT
HDAC Inhibition Cancer Cell Lines Fluorine SAR

Bcl-2 Downregulation and Apoptosis Induction

Exposure of cancer cell lines to 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide has been reported to result in the downregulation of the anti-apoptotic protein Bcl-2, as assessed by immunoblotting, compared to vehicle-treated controls [1]. Flow cytometric analysis using Annexin V-FITC/PI staining revealed a significant increase in the percentage of early and late apoptotic cells upon treatment relative to untreated cells; a representative experiment showed an approximate increase from 5% to 25% total apoptotic cells at 10 µM after 48 hours [1]. This mechanism is distinct from the primary pharmacology of PLA₂-inhibiting indole-3-acetamides, which exert their effects through lipid mediator modulation rather than direct apoptotic protein regulation.

Apoptosis & Bcl-2
Data to verify
Reported ~5-fold increase in apoptotic cells at 10 µM, 48 h
Supports apoptosis pathway-response interpretation; orthogonal to PLA2 inhibition
Bcl-2 downregulation by immunoblotting; source-specific review needed
Bcl-2 Inhibition Apoptosis Anticancer Mechanism

Optimal Research and Procurement Application Scenarios


AR BF3 Site Functional Probing in Prostate Cancer

Procure CAS 1203154-35-1 as a selective, albeit moderate-affinity, probe for the androgen receptor BF3 site. Its unique intradomain selectivity (IC₅₀ = 50 µM for BF3 vs. >50 µM for AF2) enables functional studies designed to disentangle BF3-mediated transcription from classical AF2-driven AR signaling, a distinction not achievable with clinical AR antagonists. Use in LNCaP or equivalent AR-positive prostate cancer models, with enzalutamide as an AF2-specific control, to map BF3-dependent gene expression programs [1].

Fluorine SAR in HDAC Inhibitor Optimization

Use 1203154-35-1 as a critical negative-control compound in benzamide-based HDAC inhibitor campaigns. Its 2-fluoro substituent is known to reduce antiproliferative activity by 2–5 fold relative to non-fluorinated analogs in HeLa, A549, and MCF-7 cells, a chemotype-specific effect not observed in pyrimidine scaffolds [1]. Including this compound in screening panels helps define the boundaries of fluorine tolerance and prevents the erroneous deprioritization of the entire benzamide series based on fluorinated analog performance.

Dual-Mechanism Anticancer Studies: Bcl-2 and PLA₂ Pathway

Deploy 1203154-35-1 in assays where simultaneous modulation of Bcl-2 family proteins and phospholipase A₂ activity is hypothesized. The compound induces apoptosis (~5-fold increase over basal at 10 µM) via Bcl-2 downregulation, a mechanism not shared by simple indole-3-acetamide PLA₂ inhibitors [1]. Pair with selective PLA₂ inhibitors (e.g., LY315920/varsespladib) to dissect the contribution of each pathway to the observed cytotoxic phenotype, particularly in inflammatory breast cancer or colorectal cancer models where both pathways are implicated.

Indole-3-acetamide Comparator Library Assembly

Incorporate CAS 1203154-35-1 into a focused library of indole-3-acetamide derivatives for kinome- or lipidome-wide selectivity profiling. Its distinct fluorobenzamide moiety and unsubstituted indole NH constitute a specific pharmacophoric combination that can be compared head-to-head with N-methyl, N-benzyl, and 2-methylbenzamide analogs to map the structural determinants of target engagement across the hnps-PLA₂, kinase, and nuclear receptor superfamilies [2].

Application
Selection Property
Validation Focus
AR BF3 site functional probing studies
Intradomain selectivity context
BF3 vs AF2 transcriptional endpoint differentiation
HDAC inhibitor fluorine SAR campaigns
Chemotype-specific fluorine effect
Fluorine tolerance and cellular potency boundaries
Dual-mechanism apoptosis/PLA2 pathway studies
Apoptosis pathway-response context
Bcl-2 downregulation and apoptosis endpoint interpretation
Indole-3-acetamide comparator library assembly
Pharmacophore selectivity profiling
Target engagement across hnps-PLA₂, kinase, nuclear receptor families
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